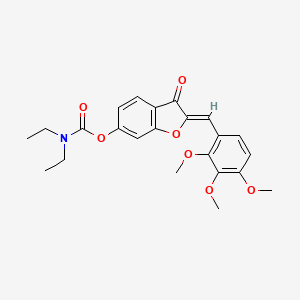

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic carbamate derivative characterized by a benzofuran core fused with a 3-oxo group and a 2,3,4-trimethoxybenzylidene substituent.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-9-10-16-18(13-15)31-19(20(16)25)12-14-8-11-17(27-3)22(29-5)21(14)28-4/h8-13H,6-7H2,1-5H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQNYKOIAPTLPZ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that often exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Structural Characteristics

The compound's structure includes:

- Benzofuran core : Known for its diverse biological activities.

- Trimethoxybenzylidene moiety : Contributes to its reactivity and biological properties.

- Diethylcarbamate group : Enhances solubility and may influence biological interactions.

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities. The following table summarizes notable biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Cytotoxic | Exhibits toxicity towards cancer cells, potentially inhibiting tumor growth. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing inflammation markers. |

| Antimicrobial | Shows activity against various pathogens. |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects. For instance:

- Inhibition of Cyclooxygenase (COX) : Reduces prostaglandin synthesis, leading to decreased inflammation.

- Modulation of Apoptosis Pathways : Induces programmed cell death in cancerous cells.

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capabilities of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating potent antioxidant activity.

- Cytotoxicity Assay : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.

- Anti-inflammatory Effects : An investigation into the anti-inflammatory properties showed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Similar Compounds

Positional Isomer: (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

The closest structural analog is (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate, which differs only in the methoxy group positions on the benzylidene ring (2,4,5 vs. 2,3,4) . This positional isomerism may significantly alter electronic and steric properties:

- Solubility : The spatial arrangement of methoxy groups could influence solubility; para-substituted methoxy groups (as in 2,4,5) may reduce steric hindrance, enhancing aqueous solubility.

| Property | Target Compound (2,3,4-trimethoxy) | Analog (2,4,5-trimethoxy) |

|---|---|---|

| Methoxy Substitution | 2,3,4-positions | 2,4,5-positions |

| Predicted LogP* | ~3.8 (higher lipophilicity) | ~3.5 |

| Bioactivity Potential | Unknown (hypothesized pesticidal) | Unknown |

Carbamate-Class Comparisons

The compound shares a carbamate functional group with pesticides like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) . Key distinctions include:

- Structural complexity : The target compound’s benzofuran-benzylidene scaffold introduces rigidity and conjugation absent in simpler aryl methylcarbamates.

- Substituent Effects: Diethylcarbamate vs. Benzofuran core: May confer π-π stacking interactions with biological targets, unlike the planar aryl groups in XMC or methiocarb.

| Compound | Core Structure | Carbamate Group | Key Applications |

|---|---|---|---|

| Target Compound | Benzofuran-benzylidene | Diethylcarbamate | Research compound |

| XMC | 3,5-dimethylphenyl | Methylcarbamate | Insecticide |

| Methiocarb | 3,5-dimethyl-4-(methylthio)phenyl | Methylcarbamate | Molluscicide, bird repellent |

Functional Group Analogies

The 3-oxo group in the target compound is structurally analogous to the oxobutyramide moiety in 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.